molecular formula C16H20BNO2 B1429137 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 939052-79-6

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B1429137
CAS No.: 939052-79-6
M. Wt: 269.1 g/mol
InChI Key: KOPSOJMEXFLBRP-UHFFFAOYSA-N
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Description

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound with the molecular formula C16H24BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the dioxaborolane group makes it a valuable intermediate in organic synthesis, particularly in the formation of boronic esters, which are essential in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of 2-methyl-7-bromoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions, leading to higher yields and purity. The scalability of the borylation reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: The dioxaborolane group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline backbone, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of quinoline-based pharmaceuticals and materials.

Biological Activity

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H19BN2O2
  • Molecular Weight : 258.13 g/mol
  • CAS Number : 1419554-45-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, it has been studied for its inhibitory effects on specific kinases and its potential applications in cancer therapy.

Research indicates that the compound may act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance:

  • CAMKK2 Inhibition : A study highlighted the role of similar compounds in inhibiting CAMKK2 (calcium/calmodulin-dependent protein kinase kinase 2), which is implicated in various diseases. While specific data on this compound is limited, the structural analogs show promising inhibitory activity against CAMKK2 with IC50 values in the nanomolar range .

In Vitro Studies

  • Kinase Selectivity : Compounds structurally related to this compound have been evaluated for their selectivity against a panel of kinases. For example:
    • GSK650394 (a related structure) demonstrated significant inhibition across multiple kinases with an IC50 of 0.63 nM against CAMKK2 .
    • Scaffold-hopping strategies have been employed to improve selectivity and potency by modifying the hinge-binding moiety of similar compounds .

In Vivo Studies

Although direct in vivo studies on this compound are scarce, related compounds have shown promising results:

  • Antitumor Activity : Related quinoline derivatives have exhibited significant antitumor effects in preclinical models by targeting specific kinases involved in tumor growth and survival.

Data Tables

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1419554-45-2258.13 g/molCAMKK2 inhibitor potential
GSK650394Not availableNot availableIC50 = 0.63 nM against CAMKK2

Properties

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-11-6-7-12-8-9-13(10-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPSOJMEXFLBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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